N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide
Overview
Description
N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide , often referred to as HNDBS , is a chemical compound with a complex structure. It combines a naphthalene ring, a sulfonamide group, and methyl-substituted benzene rings. The compound’s synthesis and properties make it intriguing for various applications.
Synthesis Analysis
The synthesis of HNDBS involves several steps, including the condensation of 4-hydroxynaphthalen-1-amine with 2,5-dimethylbenzenesulfonyl chloride. The reaction proceeds under specific conditions, yielding the desired product. Researchers have explored various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
HNDBS exhibits a unique molecular structure. The naphthalene ring contributes to its aromatic character, while the sulfonamide group enhances its water solubility. The methyl groups on the benzene rings affect its steric properties. X-ray crystallography studies reveal the precise arrangement of atoms, providing insights into its three-dimensional structure.
Chemical Reactions Analysis
HNDBS participates in several chemical reactions. Notably:
- Acid-Base Reactions : The sulfonamide group can act as either an acid or a base, influencing its reactivity.
- Substitution Reactions : The methyl groups may undergo substitution reactions with electrophiles.
- Oxidation/Reduction : The naphthalene moiety can be oxidized or reduced, altering its properties.
Physical And Chemical Properties Analysis
- Melting Point : HNDBS typically melts at a specific temperature (check literature for exact values).
- Solubility : It dissolves well in polar solvents due to the sulfonamide group.
- Stability : HNDBS is stable under certain conditions but may degrade in extreme pH or temperature.
Scientific Research Applications
Photodynamic Therapy
A study explored the use of a zinc phthalocyanine, which included a benzenesulfonamide derivative group, for photodynamic therapy, an innovative cancer treatment. This compound exhibited remarkable potential as a Type II photosensitizer due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Applications
A series of compounds, including 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides, demonstrated in vitro antimicrobial activity. These compounds were synthesized through diazotization of sulfonamide derivatives and evaluated for their potential in combating microbial infections (El-Gaby et al., 2018).
Cytotoxicity and Cancer Treatment
A Cu(II) complex containing a benzenesulfonamide derivative exhibited cytotoxic activity against human cervical cancer cells, showing potential for cancer treatment. This complex also demonstrated significant antifungal properties (Vellaiswamy & Ramaswamy, 2022).
Safety And Hazards
- Toxicity : Assessments indicate low acute toxicity, but prolonged exposure may pose risks.
- Handling Precautions : Researchers should follow standard lab safety protocols.
- Environmental Impact : Disposal methods must consider environmental impact.
Future Directions
Researchers continue to explore HNDBS derivatives for:
- Drug Development : Investigate their potential as anticancer, anti-inflammatory, or antimicrobial agents.
- Materials Science : Develop functional materials based on HNDBS scaffolds.
- Green Chemistry : Optimize synthetic routes for sustainability.
properties
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-7-8-13(2)18(11-12)23(21,22)19-16-9-10-17(20)15-6-4-3-5-14(15)16/h3-11,19-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBVJYWOFMIHFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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